molecular formula C16H25NO5S B7049880 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide

Cat. No.: B7049880
M. Wt: 343.4 g/mol
InChI Key: TZZWRGJUCXBBQD-UHFFFAOYSA-N
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Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonamide group, an oxolane ring, and a methylpropoxy substituent, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-12(2)10-22-14-4-6-15(7-5-14)23(19,20)17-11-16(18)8-9-21-13(16)3/h4-7,12-13,17-18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWRGJUCXBBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxolane ring and the benzenesulfonamide group. The oxolane ring can be synthesized through the cyclization of appropriate diols under acidic conditions. The benzenesulfonamide group is usually introduced via sulfonation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets

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